2,2-二甲基丙基甲磺酸酯

描述

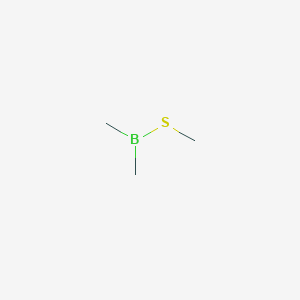

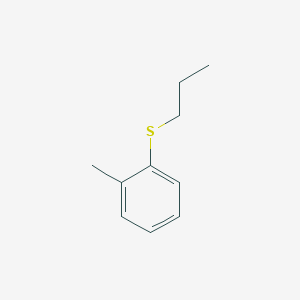

2,2-Dimethylpropyl methanesulfonate, also known as neopentyl methanesulfonate, is an organic compound with the molecular formula C6H14O3S. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

科学研究应用

植物生物学和农业

2,2-二甲基丙基甲磺酸酯: 用于植物生物学,特别是在为像苦荞这样的作物创建突变体库中。 此过程对于增强农艺性状至关重要,例如产量、抗倒伏性和黄酮类化合物含量,这些性状对营养和药用特性都很重要 .

材料科学

在材料科学中,2,2-二甲基丙基甲磺酸酯 可以参与新材料的合成或现有材料的改性。 它的特性可以用来制造具有特定特性的聚合物,或提高各种行业中使用的材料的质量 .

生物化学研究

该化合物在生物化学研究中起作用,它可以用作试剂或合成更复杂分子的构建块。 它可以成为旨在了解分子水平生物过程的研究的一部分 .

工业过程

2,2-二甲基丙基甲磺酸酯: 在工业过程中有应用,可能用作溶剂或催化剂。 它的化学稳定性和反应性使其适合用于各种化学反应和制造过程 .

环境科学

在环境科学中,涉及2,2-二甲基丙基甲磺酸酯 的研究可能集中在它对生态系统的影响、它的生物降解性和它在不同环境条件下的行为。 这对评估化学化合物的生态足迹很重要 .

药理学

最后,在药理学中,2,2-二甲基丙基甲磺酸酯 可能用于药物开发,特别是在合成新药中。 它的作用可能在创造具有潜在治疗效果的化合物中起关键作用 .

作用机制

Target of Action

It is known that methanesulfonate esters, to which this compound belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

It is known that methanesulfonate esters, such as this compound, can interfere with various biochemical pathways due to their alkylating properties .

Pharmacokinetics

Similar compounds have been studied in animal models . For instance, the pharmacokinetics of 1,2,2-trimethylpropyl dimethylphosphinate (PDP), a soman simulant, was investigated in anaesthetized rats at intravenous doses of 2.0 and 0.6 mg/kg . The blood concentrations measured over a 420-min period can be described by a two-compartment open model with a rapid distribution phase and a rather slow elimination phase .

Result of Action

Similar compounds, such as tricaine methanesulfonate (ms-222), have been shown to block the activity of both sensory and motor nerves, indicating that they are effective as single-drug anesthetics for surgical interventions in anamniotes .

Action Environment

It is known that the storage temperature and physical form of the compound can affect its stability .

生化分析

Biochemical Properties

It is known that methanesulfonate esters, a group to which 2,2-Dimethylpropyl methanesulfonate belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Cellular Effects

The cellular effects of 2,2-Dimethylpropyl methanesulfonate are not well-studied. Methanesulfonates, including 2,2-Dimethylpropyl methanesulfonate, are known to have effects on cells. For instance, Methyl methanesulfonate (MMS), a related compound, is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases . It also triggers a lipid stress that stems from and affects the inner nuclear membrane .

Molecular Mechanism

Methanesulfonate esters, including 2,2-Dimethylpropyl methanesulfonate, are known to be biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

准备方法

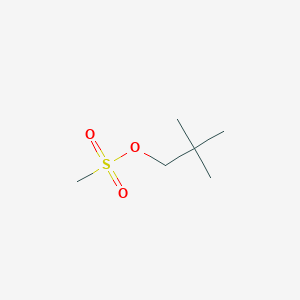

Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropyl methanesulfonate can be synthesized through the reaction of neopentyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .

Reaction:: (CH3

属性

IUPAC Name |

2,2-dimethylpropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIBMLHGILXPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936930 | |

| Record name | 2,2-Dimethylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16427-42-2 | |

| Record name | 1-Propanol, 2,2-dimethyl-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16427-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,2-dimethyl-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)